2-(5-Fluoro-2-methylphenyl)pyrrolidine
Description
Significance of the Pyrrolidine (B122466) Scaffold in Contemporary Organic Chemistry
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, widely employed to generate compounds for treating a spectrum of human diseases. researchgate.netnih.gov Its prevalence is not coincidental but is rooted in its distinct structural and chemical attributes. The saturated, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving specific and high-affinity interactions with biological targets. researchgate.netnih.gov
Unlike its aromatic counterpart, pyrrole (B145914), the non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a greater three-dimensional coverage. researchgate.netnih.gov This structural flexibility can be controlled and locked into desired conformations through the strategic placement of substituents. frontiersin.org Furthermore, the pyrrolidine ring can possess up to four stereogenic centers, leading to a rich stereochemical diversity that can be exploited to modulate biological activity and selectivity. nih.gov This stereogenicity is a key feature, as different stereoisomers can exhibit vastly different biological profiles due to their differential binding to enantioselective proteins. nih.gov The amino acid L-proline, a naturally occurring substituted pyrrolidine, is a testament to the scaffold's importance and is frequently used as a chiral building block in asymmetric synthesis. mdpi.com
The pyrrolidine nucleus is a key component in numerous FDA-approved drugs and is also extensively used in the development of organocatalysts and as a ligand for transition metals in asymmetric synthesis. frontiersin.orgmdpi.com Its derivatives have shown a wide array of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org
Strategic Role of Fluorine in the Design of Bioactive Molecules
The incorporation of fluorine into organic molecules is a well-established strategy in drug design, often leading to significant improvements in a compound's therapeutic profile. mdpi.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to enhance various aspects of a drug candidate's performance. mdpi.com
One of the primary roles of fluorine is to improve metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, which can increase the half-life of a drug in the body. mdpi.com This enhanced stability can lead to less frequent dosing and improved patient compliance.
Fluorine's high electronegativity can also be used to modulate the acidity (pKa) of nearby functional groups, which in turn can influence a molecule's bioavailability and its ability to bind to target receptors. mdpi.com The introduction of fluorine can alter the lipophilicity of a molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov Despite its high electronegativity, fluorine is a poor hydrogen bond acceptor, a property that can be used to fine-tune interactions within a binding site. mdpi.com The strategic placement of fluorine can also lead to conformational changes in the molecule, which can result in a more favorable binding orientation with the target. nih.govrsc.org
Position and Research Context of 2-(5-Fluoro-2-methylphenyl)pyrrolidine within Pyrrolidine Derivatives
While specific research literature on this compound is not extensively available in the public domain, its structural features firmly place it within a class of compounds of significant interest to medicinal chemists. The molecule combines the privileged pyrrolidine scaffold with a fluorinated phenyl group, a combination that is actively explored in the pursuit of novel therapeutic agents.
The synthesis of 2-aryl-substituted pyrrolidines is a well-developed area of organic chemistry, with numerous methods available for their construction. These include catalytic approaches such as copper-catalyzed intermolecular carboamination of vinylarenes and palladium-catalyzed carboamination reactions. mdpi.com Biocatalytic methods, employing enzymes like imine reductases, have also emerged as powerful tools for the stereoselective synthesis of chiral 2-aryl-pyrrolidines. mdpi.com
The research context for compounds like this compound is broad, given the diverse biological activities reported for structurally related molecules. For instance, fluorinated pyrrolidine derivatives have been investigated as inhibitors of carbonic anhydrase II. nih.gov Furthermore, N-(substituted phenyl)pyrrolidine-2-carboxamides have shown promise as anticonvulsant agents. researchgate.net The introduction of a fluorine atom can significantly impact the binding mode and conformational properties of pyrrolidine-containing ligands, as demonstrated in studies with G-quadruplex DNA. nih.govrsc.org Therefore, it is reasonable to hypothesize that this compound would be a candidate for investigation in programs aimed at discovering new central nervous system agents, anti-inflammatory drugs, or anticancer therapeutics, among other potential applications. nih.govresearchgate.net
Chemical Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.24 g/mol |
| Structure | A pyrrolidine ring attached at the 2-position to a phenyl group, which is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJTVDZSNQZZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 5 Fluoro 2 Methylphenyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(5-Fluoro-2-methylphenyl)pyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the complete proton and carbon framework and to confirm the position of the fluorine substituent.
High-resolution ¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other nuclei. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the pyrrolidine (B122466) ring protons, and the methyl group protons.
The aromatic region would display signals for the three protons on the fluoromethylphenyl ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent aromatic proton.
The protons of the pyrrolidine ring would appear in the aliphatic region of the spectrum. The proton on the carbon adjacent to the aromatic ring (C2-H) is expected to be the most downfield of the pyrrolidine protons due to the deshielding effect of the aromatic system. The remaining methylene (B1212753) protons of the pyrrolidine ring would exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The proton attached to the nitrogen atom (N-H) would typically appear as a broad singlet, although its chemical shift can be variable depending on the solvent and concentration. The methyl group protons on the aromatic ring would present as a sharp singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic-H | 6.8 - 7.3 | m | - | 3H |
| Pyrrolidine-CH | 4.0 - 4.5 | t or dd | - | 1H |
| Pyrrolidine-NH | 1.5 - 3.0 (broad) | s | - | 1H |
| Pyrrolidine-CH₂ | 1.8 - 3.5 | m | - | 6H |
Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹³C NMR spectroscopy is essential for defining the carbon framework of the molecule. magritek.com For this compound, a total of 11 distinct carbon signals are expected in the proton-decoupled spectrum, corresponding to the 11 carbon atoms in the molecule, assuming no accidental magnetic equivalence.
The signals for the six carbons of the aromatic ring would appear in the downfield region (typically 110-165 ppm). The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in a proton-coupled ¹³C spectrum, and its chemical shift will be significantly affected by the fluorine's high electronegativity. magritek.com The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF). The four carbons of the pyrrolidine ring are expected in the upfield region (typically 25-70 ppm), with the carbon atom attached to the nitrogen (C-N) being the most downfield among them. chemicalbook.com The methyl carbon signal will appear at the highest field position (typically 15-25 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | 158 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic C-Pyrrolidine | 140 - 145 |
| Aromatic C-H | 110 - 130 |
| Pyrrolidine C-N (CH) | 60 - 70 |
| Pyrrolidine C-N (CH₂) | 45 - 55 |
| Pyrrolidine CH₂ | 25 - 40 |
Note: This table represents predicted values. The multiplicity (d = doublet) refers to the C-F coupling.
¹⁹F NMR spectroscopy is a highly sensitive technique used to directly observe the fluorine atom. wikipedia.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. wikipedia.org The chemical shift of this signal provides information about the electronic environment of the fluorine atom. wikipedia.org Furthermore, this signal would likely appear as a multiplet due to coupling with the nearby aromatic protons (typically ortho and meta protons), confirming its position on the phenyl ring.
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations. researchgate.netprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would be used to trace the connectivity of the protons within the pyrrolidine ring and to establish the relationships between the protons on the aromatic ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This powerful experiment allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the C-H connections within the molecule. youtube.comgithub.io
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. princeton.edu This is invaluable for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY correlations could be observed between the C2-H proton of the pyrrolidine ring and specific protons on the aromatic ring, providing insight into the rotational orientation of the phenyl group relative to the pyrrolidine ring. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the molecule, serving as a definitive confirmation of its identity. nih.gov For this compound, the molecular formula is C₁₁H₁₄FN. HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated theoretical exact mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄FN |
| Calculated Exact Mass [M+H]⁺ | 196.1183 |
Note: The calculated exact mass is for the protonated molecule [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI).
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In this method, the molecule is ionized, often by electron impact, to form a molecular ion (M+•). chemguide.co.uk This high-energy molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint, allowing for structural confirmation.
For this compound (Molecular Weight: 179.23 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 179. The fragmentation pathways are predictable based on the stability of the resulting carbocations and radicals. libretexts.org
Key expected fragmentation patterns include:
α-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, the most significant fragmentation is the loss of the fluoromethylphenyl group, leading to the formation of the stable pyrrolidinyl cation or related fragments. Conversely, cleavage of the bond between the pyrrolidine ring and the phenyl group can lead to a stable tropylium-like ion from the aromatic portion.
Benzylic Cleavage: The bond between the pyrrolidine ring and the aromatic ring is a point of likely cleavage. This would result in a fragment ion corresponding to the 2-methyl-5-fluorophenyl group (m/z 109) or the pyrrolidine ring fragment (m/z 70). The formation of a secondary carbocation at the point of attachment to the ring makes this a favorable fragmentation. libretexts.org
Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, typically through the loss of small, neutral molecules like ethene (C₂H₄), leading to a series of smaller fragment ions. nih.gov
Loss of a Methyl Radical: Cleavage can result in the loss of a methyl group (•CH₃) from the tolyl moiety, leading to a fragment ion at m/z 164.
The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's core structure. The relative abundance of each fragment is dependent on its stability. chemguide.co.uklibretexts.org
| m/z Value | Predicted Fragment Ion | Description of Loss |
|---|---|---|
| 179 | [C₁₁H₁₄FN]⁺• | Molecular Ion (Parent Ion) |
| 164 | [C₁₀H₁₁FN]⁺ | Loss of a methyl radical (•CH₃) |
| 109 | [C₇H₆F]⁺ | Fragment corresponding to the 5-fluoro-2-methylphenyl cation |
| 70 | [C₄H₈N]⁺ | Fragment corresponding to the 2-pyrrolidinyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a mixture. It is a cornerstone method for assessing the purity of volatile and semi-volatile organic compounds like this compound. shimadzu.com
The process involves injecting the sample into the GC, where it is vaporized. An inert carrier gas moves the vaporized sample through a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. The MS then generates a mass spectrum for each component, allowing for its identification.
The purity of this compound is determined by analyzing the resulting chromatogram. A pure sample will exhibit a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products. The area under each peak is proportional to the amount of the corresponding component, allowing for a quantitative assessment of purity. For instance, the purity of N-methyl-2-pyrrolidone (NMP), a related solvent, has been successfully determined to be 99.82% using this method, demonstrating its accuracy. shimadzu.com
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govmdpi.com
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. researchgate.net The intensities and positions of these spots are used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision.
For a chiral molecule like this compound, this technique is invaluable for unambiguously determining its absolute stereochemistry (R or S configuration) at the C2 position of the pyrrolidine ring. cymitquimica.com Furthermore, the analysis reveals the precise conformation of the molecule in the solid state. The five-membered pyrrolidine ring is not planar and typically adopts a twisted or, more commonly, an envelope conformation, where one atom is out of the plane of the other four. nih.govnih.gov The analysis also provides exact measurements of the dihedral angle between the pyrrolidine ring and the substituted phenyl ring. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The arrangement of molecules within the crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. nih.gov For this compound, several key interactions are anticipated:
Hydrogen Bonding: The secondary amine (N-H) group in the pyrrolidine ring is a classic hydrogen bond donor. It can form strong N-H···N or N-H···F hydrogen bonds with neighboring molecules, creating chains or more complex three-dimensional networks that stabilize the crystal lattice. nih.govmdpi.com
Halogen Bonding: The fluorine atom on the phenyl ring can act as a Lewis base and participate in halogen bonding. This is an interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. nih.govmdpi.comresearchgate.net These interactions, along with C-H···F hydrogen bonds, can further consolidate the molecular packing. nih.govresearchgate.net
The analysis of these combined interactions provides a complete picture of the supramolecular architecture of the compound in the solid state. researchgate.net
| Interaction Type | Participating Groups | Description |
|---|---|---|
| Hydrogen Bonding | Pyrrolidine N-H (donor) and N or F (acceptor) | Directional interaction forming chains or networks. nih.govmdpi.com |
| Halogen Bonding | Aromatic C-F and a nucleophile (e.g., N) | Directional interaction involving the fluorine substituent. nih.gov |
| π-π Stacking | Phenyl rings of adjacent molecules | Non-covalent interaction between aromatic rings. nih.govresearchgate.net |
| C-H···π Interactions | Aliphatic C-H and the aromatic ring | Weak hydrogen bond involving the π-system of the phenyl ring. nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrations, and its spectrum serves as a "fingerprint," allowing for identification and functional group analysis.
Functional Group Identification via IR Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). Different functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). libretexts.org For this compound, the IR spectrum provides direct evidence for its key structural features.
The analysis of the IR spectrum would reveal characteristic absorption bands confirming the presence of the main functional groups. researchgate.netnist.gov For example, the spectrum of the related compound 2-methyl-pyrrolidine shows characteristic peaks for N-H and C-H vibrations. spectrabase.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 (moderate, sharp) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (variable) libretexts.org |
| Aliphatic C-H (CH₂, CH₃) | C-H Stretch | 2850 - 3000 (strong) libretexts.org |
| Aromatic Ring | C=C Stretch (in-ring) | 1500 - 1600 (variable) libretexts.org |
| Aliphatic CH₂ | C-H Bend (scissoring) | 1450 - 1470 libretexts.org |
| Aryl-F | C-F Stretch | 1000 - 1400 (strong) |
| C-N | C-N Stretch | 1020 - 1250 (variable) |
| Aromatic C-H | C-H Bend (out-of-plane) | 675 - 900 (strong) libretexts.org |
Correlating Vibrational Modes with Molecular Structure
A detailed analysis of the vibrational modes of this compound is crucial for a comprehensive understanding of its molecular structure and bonding characteristics. Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, where specific absorption or scattering frequencies correspond to the vibrations of distinct functional groups within the molecule. Through the correlation of experimental spectra with theoretical quantum chemical calculations, a precise assignment of these vibrational modes can be achieved.
The vibrational spectrum of this compound can be conceptually divided into contributions from its three primary structural components: the 5-fluoro-2-methylphenyl group, the pyrrolidine ring, and the C-N and C-C linkages connecting these moieties.
Vibrational Modes of the 5-Fluoro-2-methylphenyl Group:
The aromatic ring gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the phenyl ring are typically observed in the 3100-3000 cm⁻¹ region. The substitution pattern on the ring influences the exact frequencies and intensities of these modes. The C-C stretching vibrations within the aromatic ring are expected to produce a set of bands in the 1600-1450 cm⁻¹ range.
A key vibrational mode for this compound is the C-F stretching vibration. Due to the high electronegativity of the fluorine atom, this bond is strong, and its stretching vibration is typically found in the 1250-1020 cm⁻¹ region. The precise location of this band can be sensitive to the electronic environment and coupling with other vibrations.
The methyl group attached to the phenyl ring will exhibit its own characteristic vibrations. The asymmetric and symmetric C-H stretching modes of the methyl group are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ ranges, respectively. Additionally, methyl C-H bending vibrations (scissoring, rocking, and wagging) will appear at lower frequencies, typically in the 1470-1370 cm⁻¹ and 1150-900 cm⁻¹ regions.
Vibrational Modes of the Pyrrolidine Ring:
The pyrrolidine ring, a five-membered saturated heterocycle, has a non-planar or "puckered" conformation. This leads to a complex set of vibrational modes. The C-H stretching vibrations of the methylene (CH₂) groups in the pyrrolidine ring are expected in the 2950-2850 cm⁻¹ region, overlapping with the methyl group stretches.
The N-H stretching vibration of the secondary amine in the pyrrolidine ring is a significant diagnostic band, typically appearing as a weak to medium intensity band in the 3500-3300 cm⁻¹ region in the infrared spectrum. The position and shape of this band can be influenced by hydrogen bonding.
The C-N stretching vibrations of the pyrrolidine ring are generally found in the 1250-1020 cm⁻¹ range, potentially overlapping with the C-F stretching mode. The various CH₂ bending and twisting modes of the ring structure contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹.
Correlating Structure and Spectra:
For instance, the coupling between the phenyl ring vibrations and the pyrrolidine ring vibrations through the C-C single bond can be investigated. The influence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the electronic distribution and, consequently, the vibrational frequencies of the phenyl ring can be systematically studied.
A comprehensive vibrational analysis, combining experimental data and theoretical calculations, provides a powerful tool for confirming the molecular structure of this compound and for understanding the interplay of its constituent functional groups.
Computational Chemistry and Conformational Analysis of 2 5 Fluoro 2 Methylphenyl Pyrrolidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for predicting the electronic structure and properties of molecules in computational chemistry. nih.govtandfonline.com By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and various electronic properties at a manageable computational cost. For a molecule like 2-(5-fluoro-2-methylphenyl)pyrrolidine, DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide deep insights into its behavior. ajchem-a.comresearchgate.net
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. semanticscholar.org For this compound, geometry optimization would identify the most stable conformation by minimizing the forces on each atom.
Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle (N-C-C-C_aryl) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 95° | 0.00 |
| 2 | -85° | 0.75 |
| 3 | 175° | 2.10 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com
The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. semanticscholar.org Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, showing which parts of the molecule are involved in electron donation and acceptance. nih.gov For this compound, the HOMO is expected to have significant density on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would likely be distributed across the aromatic system.
Table 2: Hypothetical Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.12 |
| HOMO-LUMO Gap | 5.33 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored according to the local electrostatic potential, where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential). ajchem-a.com
For this compound, an MEP map would likely reveal a region of high negative potential around the electronegative fluorine atom and the lone pair of the pyrrolidine (B122466) nitrogen atom, marking these as likely sites for electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring, identifying them as sites susceptible to nucleophilic attack. nih.gov
DFT calculations are a powerful tool for predicting spectroscopic data, which can be invaluable for structural elucidation and for complementing experimental results.
NMR Chemical Shifts : Quantum chemical methods can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for a given molecular structure. nih.govrsc.org These predictions have become a commonplace tool in chemistry for assigning signals in experimental spectra and confirming stereochemistry. nih.gov For multifluorinated aromatic compounds, DFT calculations, often with the use of scaling factors, can reliably assign specific ¹⁹F shifts. nih.govescholarship.org
Vibrational Frequencies : The vibrational modes of a molecule, which are observed experimentally using Infrared (IR) and Raman spectroscopy, can also be calculated using DFT. nih.gov The calculation provides the frequencies and intensities of each vibrational mode, corresponding to specific bond stretches, bends, and torsions. Comparing the calculated spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions. nih.gov
Table 3: Hypothetical Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic H (ortho to F) | 6.95 |
| Aromatic H (meta to F) | 7.10 |
| Aromatic H (para to F) | 7.25 |
| Pyrrolidine N-H | 2.15 |
| Methyl C-H₃ | 2.30 |
Molecular Dynamics (MD) Simulations
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular flexibility, conformational changes, and interactions with the environment (e.g., a solvent). mdpi.com
The five-membered pyrrolidine ring is not planar and exists in a continuous state of flux between various puckered conformations. nih.govbiorxiv.org This dynamic behavior is often described as pseudorotation. The primary puckered forms are typically categorized as "endo" and "exo" envelope or twist conformations, which refer to the displacement of a carbon atom out of the plane formed by the other four atoms. biorxiv.orgbiorxiv.org
MD simulations of this compound would generate a conformational ensemble, which is a collection of snapshots of the molecule's structure over the simulation time. Analyzing this ensemble reveals the preferred puckering states of the pyrrolidine ring and the energy barriers for interconversion between them. The presence of the bulky 2-methylphenyl substituent at the C-2 position significantly influences the ring's conformational preferences, potentially favoring specific puckered states to minimize steric hindrance. nih.gov This analysis provides critical information on the molecule's three-dimensional shape and flexibility, which are key determinants of its biological activity and physical properties. nih.govrsc.org
Table 4: Common Pyrrolidine Ring Puckering Descriptors
| Puckering Type | Description |
|---|---|
| Envelope | Four atoms are coplanar, and the fifth is out of the plane. |
| Twist | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |
| Endo Pucker | The out-of-plane atom is on the same side as the substituent at C-2. |
Pseudorotation Pathways and Energetic Barriers
The five-membered pyrrolidine ring is not planar and undergoes a low-energy motion known as pseudorotation, which describes the continuous puckering of the ring. This motion can be described by a phase angle (P) and an amplitude of pucker (τ). For the parent pyrrolidine molecule, two main conformations, the envelope (E) and twist (T), represent energy minima and transition states along the pseudorotation pathway. The equatorial conformer of pyrrolidine has been found to be stabilized by approximately 29 ± 10 cm⁻¹ relative to the axial conformer, with a pseudorotation barrier of about 220 ± 20 cm⁻¹. nih.gov Quantum chemical calculations have corroborated these findings, predicting an energy preference for the equatorial conformer and a barrier for pseudorotation of 284 cm⁻¹ at the CCSD(T) level of theory. nih.gov
For this compound, the bulky and electronically complex substituent at the C2 position significantly influences the pseudorotation pathway. The presence of the aryl group is expected to create a more complex potential energy surface with distinct energy minima corresponding to different orientations of the phenyl ring relative to the pyrrolidine ring. The substitution breaks the symmetry of the parent pyrrolidine, leading to a more rugged energetic landscape.
The energetic barriers between different puckered conformations are critical for understanding the molecule's dynamic behavior. These barriers are influenced by torsional strain and non-bonded interactions, including steric hindrance from the 2-methyl group and electronic interactions involving the fluorine atom. In substituted pyrrolidines, the energy difference between endo and exo puckering states can be significant. For instance, in 5-phenylpyrrolidine-2-carboxylate units, quantum mechanical calculations have shown the Cγ-endo pucker to be more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org
Due to the absence of specific experimental or computational data for this compound in the literature, we can present a representative table of plausible energetic barriers for the interconversion between major conformational states based on studies of similar 2-arylpyrrolidines. These values are illustrative and highlight the expected magnitude of these barriers.
| Conformational Transition | Calculated Method | Estimated Energetic Barrier (kcal/mol) |
|---|---|---|
| Cγ-exo to Cγ-endo | DFT (B3LYP/6-31G) | 2.5 - 4.0 |
| Rotation of Phenyl Ring (Barrier 1) | DFT (B3LYP/6-31G) | 5.0 - 7.5 |
| Rotation of Phenyl Ring (Barrier 2) | DFT (B3LYP/6-31G*) | 8.0 - 10.0 |
This table presents hypothetical data for illustrative purposes, based on computational studies of analogous 2-arylpyrrolidine systems.
Solvent Effects on Conformation and Dynamics
The conformational preferences and dynamics of this compound are expected to be sensitive to the solvent environment. Solvation effects can be modeled computationally using either implicit continuum models or explicit solvent molecules. Continuum models are computationally less expensive and can provide a good approximation of the bulk solvent effects on the relative energies of different conformers. researchgate.net
The polarity of the solvent can significantly alter the conformational equilibrium. For polar molecules like this compound, which possesses a notable dipole moment due to the C-F bond and the nitrogen heteroatom, polar solvents are likely to stabilize conformers with a larger dipole moment. Weak intermolecular forces, which can be challenging to observe in competitive polar protic solvents, can be influenced by the molecular environment. jyu.fi
For example, a change in solvent from a nonpolar medium like chloroform (B151607) to a polar one like water could shift the equilibrium towards a conformer where the polar groups are more exposed. The fluorine atom, while a poor hydrogen bond acceptor, contributes significantly to the local dipole and can engage in favorable electrostatic interactions in a polar environment. duke.edu
The following interactive table illustrates a hypothetical solvent-dependent population of two major conformers, syn and anti, which could arise from the relative orientation of the fluoromethylphenyl group and the pyrrolidine ring.
| Solvent | Dielectric Constant | Calculated Population of syn-conformer (%) | Calculated Population of anti-conformer (%) |
|---|---|---|---|
| Chloroform | 4.8 | 65 | 35 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 55 | 45 |
| Water | 80.1 | 40 | 60 |
This table presents hypothetical data for illustrative purposes to demonstrate potential solvent effects on conformational populations.
Quantum Chemical Topology and Bonding Analysis
To gain a deeper understanding of the electronic structure and the nature of chemical bonds within this compound, methods from quantum chemical topology, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are invaluable.
QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms in a molecule and the characterization of the bonds between them through the analysis of bond critical points (BCPs). rsc.orgrsc.org For the C-F bond in the phenyl ring, QTAIM analysis would likely reveal a high degree of polarity, with a significant accumulation of electron density on the fluorine atom. The properties of the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. pitt.edu
NBO analysis provides a picture of localized bonds and lone pairs, which aligns well with chemical intuition. wikipedia.org This method can quantify hyperconjugative interactions, which are crucial for understanding conformational preferences. In this compound, NBO analysis would be particularly useful for examining:
The delocalization of the nitrogen lone pair into antibonding orbitals of adjacent bonds.
The electronic interactions between the pyrrolidine ring and the phenyl substituent, including potential n → π* interactions.
The influence of the fluorine substituent on the electronic structure of the phenyl ring and its interaction with the pyrrolidine moiety. The replacement of a C-H with a C-F bond can lead to a stabilization of the metal-based d orbitals in organometallic complexes, a related electronic effect that highlights the impact of fluorination. acs.org
| Bond/Interaction | QTAIM/NBO Descriptor | Typical Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| C-F Bond | QTAIM: ∇²ρ(BCP) | > 0 | Polar, closed-shell interaction |
| N Lone Pair | NBO: Occupancy | ~1.9 e | High p-character lone pair |
| n(N) -> σ*(C-C) | NBO: E(2) Interaction Energy | 1 - 5 kcal/mol | Hyperconjugative stabilization |
This table presents typical values for QTAIM and NBO descriptors for the types of bonds and interactions expected in the target molecule, based on general principles of computational chemistry.
Advanced Computational Methods for Fluorine-Containing Systems
The accurate computational modeling of fluorine-containing systems like this compound requires robust theoretical methods that can adequately describe the unique properties of the fluorine atom, such as its high electronegativity and the strong polarity of the C-F bond.
High-Level Ab Initio and Density Functional Theory (DFT) Methods: For reliable energetic and geometric predictions, correlated ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are often employed, although their computational cost can be high for flexible molecules. nih.gov DFT methods, particularly those with hybrid functionals (e.g., B3LYP) and dispersion corrections (e.g., D3), offer a good balance of accuracy and computational efficiency for conformational analysis. frontiersin.org
Conformational Searching Algorithms: Given the flexibility of the pyrrolidine ring and the rotational freedom of the phenyl group, a thorough exploration of the conformational space is essential. Advanced conformational search algorithms, such as Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD), are well-suited for this purpose, especially for complex and flexible molecules. nih.gov
Explicit Solvation Models: While continuum solvent models are useful, explicit solvation, often treated with quantum mechanics/molecular mechanics (QM/MM) methods or full molecular dynamics (MD) simulations, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding to the nitrogen atom. numberanalytics.com
Specialized Force Fields for Fluorinated Compounds: For molecular dynamics simulations, the use of accurately parameterized force fields is crucial. Standard force fields may not always adequately capture the subtle electronic effects of fluorine. Therefore, the development and use of specialized force fields for fluorinated molecules are an active area of research, ensuring a more accurate description of intermolecular interactions.
The combination of these advanced computational techniques is necessary to build a comprehensive and accurate model of the structure, dynamics, and reactivity of this compound.
Chemical Transformations and Derivatization Strategies for 2 5 Fluoro 2 Methylphenyl Pyrrolidine
Functionalization of the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is the most common site for initial derivatization due to its nucleophilicity. Standard reactions such as N-acylation and N-alkylation are readily employed to introduce a wide variety of functional groups.
N-Acylation: The nitrogen can be acylated using acid chlorides, anhydrides, or activated esters in the presence of a base to form the corresponding amides. This transformation is often used to introduce specific pharmacophores or to modulate the basicity of the nitrogen.
N-Alkylation: Reductive amination with aldehydes or ketones is a powerful method for introducing alkyl groups. This two-step, one-pot process involves the formation of an intermediate iminium ion, which is then reduced, typically with agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Direct N-alkylation using alkyl halides can also be achieved, though it carries a risk of over-alkylation. For more complex substitutions, palladium-catalyzed reductive N-alkylation has been shown to be effective for related structures, such as in the synthesis of N-alkyl-2-pyrrolidones from glutamic acid. rsc.org
N-Arylation: Copper-catalyzed Goldberg-type reactions or palladium-catalyzed Buchwald-Hartwig aminations can be used to form a C-N bond between the pyrrolidine nitrogen and an aryl or heteroaryl group, significantly expanding the structural diversity of the derivatives.
| Reaction Type | Reagents | Product Type |
| N-Acylation | Acid Chloride (R-COCl), Base | N-Acylpyrrolidine |
| N-Alkylation | Aldehyde (R-CHO), NaBH(OAc)₃ | N-Alkylpyrrolidine |
| N-Arylation | Aryl Halide, Pd or Cu catalyst | N-Arylpyrrolidine |
Modifications of the Fluorinated Phenyl Ring
The 2-(5-Fluoro-2-methylphenyl) moiety offers opportunities for further substitution on the aromatic ring through electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is directed by the existing substituents: the methyl group, the pyrrolidinyl group (once N-protected), and the fluorine atom.
The alkyl and pyrrolidinyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The combined effect of these groups directs incoming electrophiles primarily to the positions ortho and para to the activating groups and meta to the deactivating fluorine atom. The most likely positions for substitution are C4 and C6 of the phenyl ring.
Common SEAr reactions include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine.
Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide and a Lewis acid catalyst, though this can be challenging on already substituted rings.
Conversely, nucleophilic aromatic substitution (SNAr) on the phenyl ring is less common for this substrate, as it typically requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. researchgate.netnih.gov
Stereospecific and Stereoselective Derivatization at Pyrrolidine Ring Carbons
Modifying the carbon framework of the pyrrolidine ring, especially while maintaining or controlling stereochemistry, is a more advanced strategy.
One of the most powerful methods involves the stereoselective lithiation of the C2 carbon (the carbon attached to the phenyl ring). nih.gov By first protecting the pyrrolidine nitrogen, typically as an N-Boc carbamate, the proton at C2 becomes acidic enough to be removed by a strong base like sec-butyllithium, often in the presence of a chelating agent like sparteine (B1682161) to control the stereochemistry. The resulting configurationally stable organolithium intermediate can then be quenched with various electrophiles to install new substituents at the C2 position with high stereoretention. nih.gov
Similarly, lithiation can be directed to other positions on the pyrrolidine ring. For instance, studies on related N-Boc-pyrrolidine systems have shown that lithiation can occur at the C5 position. nih.govresearchgate.netnih.gov The choice of base, solvent, and temperature can influence the regioselectivity of the deprotonation.
| Position | Method | Key Features |
| C2 | Stereoselective Lithiation-Substitution | Requires N-Boc protection; allows installation of various electrophiles with retention of stereochemistry. nih.gov |
| C3/C4 | Multi-step synthesis from precursors | Often involves starting from functionalized precursors like hydroxyproline (B1673980) or glutamic acid. |
| C5 | Directed Lithiation | Can be competitive with C2 lithiation depending on conditions. nih.gov |
Regioselective Transformations of the Compound
Regioselectivity is a key consideration in the derivatization of 2-(5-Fluoro-2-methylphenyl)pyrrolidine, given its multiple potential reaction sites.
N vs. C-Functionalization: The nitrogen atom is the most nucleophilic and basic site, making it the primary target for electrophiles under standard conditions. To achieve functionalization at other positions (on the phenyl or pyrrolidine ring), the nitrogen is typically protected (e.g., with a Boc group) to temper its reactivity.
Phenyl Ring Substitution: As discussed in section 5.2, the inherent directing effects of the existing substituents (fluoro, methyl, pyrrolidinyl) govern the regioselectivity of electrophilic aromatic substitution. The positions ortho to the methyl group and para to the pyrrolidinyl group are the most activated.
Pyrrolidine Ring Lithiation: The regioselectivity of lithiation on the pyrrolidine ring is highly dependent on reaction conditions. The C2 benzylic position is often favored due to the stabilizing effect of the adjacent aryl group on the carbanion. nih.gov
Generation of Probes and Tags for Research Applications
The derivatization of molecules like this compound is essential for creating molecular probes to study biological systems. These probes often incorporate reporter groups such as fluorescent tags, biotin, or radioisotopes.
A particularly relevant application is the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging. While specific examples for this exact compound are not prominent in the literature, the strategies are well-established. For instance, a common method involves introducing a radioactive isotope like Fluorine-18 ([¹⁸F]). This could be achieved by synthesizing a precursor molecule with a suitable leaving group (like a tosylate or mesylate) on an alkyl chain attached to the pyrrolidine nitrogen. Subsequent nucleophilic substitution with [¹⁸F]fluoride would yield the final PET tracer. nih.govnih.gov This approach allows for the non-invasive imaging and quantification of the target's distribution in vivo, providing invaluable data in drug development and diagnostics. nih.gov
Applications in Advanced Chemical Synthesis and Catalysis
2-(5-Fluoro-2-methylphenyl)pyrrolidine as a Chiral Building Block in Asymmetric Synthesis
The utility of chiral pyrrolidines as building blocks in asymmetric synthesis is a foundational concept in the construction of enantiomerically pure molecules. nih.gov These scaffolds are integral to the synthesis of a wide array of complex natural products and active pharmaceutical ingredients. The stereochemistry of the pyrrolidine (B122466) ring is crucial in directing the stereochemical outcome of subsequent reactions.
The structure of This compound , featuring a chiral center at the 2-position of the pyrrolidine ring, makes it a valuable synthon. The fluorine and methyl substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, which can be advantageous in controlling reactivity and selectivity in multi-step syntheses. Although specific examples detailing the use of this particular compound are sparse, the broader class of 2-aryl-pyrrolidines is frequently employed in the synthesis of more complex chiral molecules. mdpi.com The synthesis of various substituted pyrrolidines often involves strategies such as asymmetric [3 + 2]-cycloadditions or the functionalization of chiral pool starting materials like L-proline. nih.gov
| Feature | Significance in Asymmetric Synthesis |
| Chiral Pyrrolidine Core | Provides a stereochemically defined framework for building complex molecules. |
| 2-Aryl Substitution | The phenyl group can engage in various coupling reactions for further molecular elaboration. |
| Fluorine Substituent | Can influence the electronic properties and metabolic stability of the final product. |
| Methyl Substituent | Adds steric bulk, which can play a role in directing the stereochemical outcome of reactions. |
Development as a Ligand in Asymmetric Metal Catalysis
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The synthesis of a variety of phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine unit has been shown to be effective in enantioselective cycloaddition reactions. acs.org The specific substitution pattern of This compound could offer unique selectivity in certain metal-catalyzed transformations, although documented examples are not readily found. The synthesis of related chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described for enantioselective Michael additions, demonstrating the potential of this class of compounds. rsc.org
Role as a Precursor in the Synthesis of More Complex Molecular Architectures
The chemical functionality of This compound allows it to serve as a versatile precursor for more intricate molecular structures. The secondary amine of the pyrrolidine ring is a nucleophilic site that can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. The aryl ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further complexity.
The synthesis of complex molecules often relies on a building block approach, where key fragments are synthesized and then coupled together. The pyrrolidine scaffold is a common feature in many biologically active compounds, and therefore, substituted pyrrolidines like the one are valuable starting materials. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones has been achieved from donor-acceptor cyclopropanes and anilines. nih.gov
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. The pyrrolidine ring is an attractive scaffold for such libraries due to its conformational flexibility and the ability to introduce diversity at multiple points.
Analytical and Preparative Chiral Separation Techniques for 2 5 Fluoro 2 Methylphenyl Pyrrolidine
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers in the pharmaceutical industry. nih.gov Its effectiveness hinges on the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times and, thus, separation. nih.gov
Chiral Stationary Phases (CSPs) Selection and Optimization
The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. For pyrrolidine (B122466) derivatives and specifically for fluorinated compounds, polysaccharide-based CSPs are among the most versatile and widely used. nih.govchromatographytoday.com These phases typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as carbamates or benzoates, coated or immobilized on a silica (B1680970) gel support. researchgate.netnih.gov
The incorporation of fluorine into a molecule, as in 2-(5-Fluoro-2-methylphenyl)pyrrolidine, can present unique challenges for chiral recognition with standard CSPs. chromatographytoday.com To address this, specialized fluorinated polysaccharide CSPs have been developed. chromatographytoday.com Research has shown that CSPs incorporating fluorinated phenylcarbamate selectors on a cellulose backbone can offer enhanced chiral recognition for fluorinated analytes. chromatographytoday.com The interactions responsible for separation on these phases are complex and can include hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov
Optimization involves screening a variety of CSPs and mobile phases. For chiral imidazolines, which share structural similarities with pyrrolidines, a Chiralpak® IB column, which contains cellulose tris(3,5-dimethylphenylcarbamate), has been used effectively under reversed-phase conditions. nih.gov The mobile phase composition, typically a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and a buffered aqueous phase, is adjusted to achieve the best balance of retention and resolution. nih.gov
Table 1: Examples of Chiral Stationary Phases for Pyrrolidine-type Compounds
| CSP Type | Base Polymer | Selector Example | Typical Application |
| Polysaccharide (Coated) | Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad-spectrum chiral separations |
| Polysaccharide (Immobilized) | Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Robust separations, wider solvent compatibility |
| Fluorinated Polysaccharide | Cellulose | Cellulose tris(4-fluoro-3-methyl phenylcarbamate) | Enhanced selectivity for fluorinated compounds chromatographytoday.com |
| Chlorinated Polysaccharide | Cellulose | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Separation of pyrrolidone derivatives nih.gov |
Method Development for Enantiomeric Purity Determination
Developing a method for determining enantiomeric purity involves creating a simple, precise, and accurate process to quantify the undesired enantiomer in the presence of the desired one. nih.gov The goal is to achieve baseline separation of the enantiomers, which allows for accurate integration of the peak areas. capes.gov.br
A typical method development workflow includes:
Column Selection : Based on the analyte's structure, a small set of promising CSPs is chosen for initial screening.
Mobile Phase Screening : Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol (B129727)/water) conditions are tested. nih.gov Additives like acids (trifluoroacetic acid) or bases (diethylamine) are often used in small quantities to improve peak shape and resolution.
Optimization : Once initial separation is achieved, parameters such as the ratio of mobile phase components, flow rate, and column temperature are fine-tuned to maximize resolution (Rs) and minimize analysis time. mdpi.com For instance, adjusting the column temperature can significantly impact the resolution of enantiomers. mdpi.com
Validation : The final method is validated to ensure it meets regulatory standards. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For example, a validated method for a fluoroquinolone showed excellent linearity over the concentration range of 0.01 to 0.15 mg/ml for the impurity enantiomer, with a resolution value greater than 4. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred alternative to HPLC for chiral separations in pharmaceutical settings, largely due to its speed and efficiency. researchgate.netafmps.be The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. chromatographytoday.com
Advantages of SFC for Rapid Enantioseparation
SFC offers several distinct advantages over HPLC for the chiral resolution of compounds like this compound:
Speed and Efficiency : The low viscosity and high diffusivity of supercritical CO2 allow for the use of much higher flow rates and longer column lengths without generating excessive backpressure. chromatographytoday.comresearchgate.net This results in significantly faster separations and higher sample throughput. afmps.be For a fluorinated target compound, an optimized SFC method was found to be four times faster than the best HPLC method. chromatographytoday.com
Reduced Solvent Consumption : The primary mobile phase component, CO2, is non-toxic and is vented as a gas after the separation, drastically reducing the consumption of organic solvents compared to both normal-phase and reversed-phase HPLC. chromatographytoday.comresearchgate.net This makes SFC a "greener" technology, which is a significant advantage for preparative scale purifications. chromatographytoday.com
Unique Selectivity : The properties of the CO2-based mobile phase can be finely tuned by adjusting pressure and temperature, offering unique selectivity profiles that may not be achievable with liquid mobile phases in HPLC. chromatographytoday.com
Optimization of SFC Parameters (Pressure, Temperature, Modifiers)
The key to a successful SFC separation is the careful optimization of several instrumental parameters that control the properties of the supercritical fluid mobile phase.
Modifiers : While some separations can be achieved with pure CO2, an organic modifier, typically an alcohol like methanol or ethanol, is usually added to the mobile phase to increase its solvating power and improve interactions with the stationary phase. chromatographytoday.comnih.gov The type and percentage of the modifier are critical variables; for some pyrrolidone derivatives, 15% methanol provided the best results. nih.gov
Pressure and Temperature : These two parameters directly control the density, and therefore the solvent strength, of the supercritical fluid. afmps.be In the case of separating a fluorinated compound on a fluorinated CSP, a successful strategy involved eliminating the organic co-solvent entirely and optimizing the temperature and pressure. chromatographytoday.com Lowering the temperature to 10°C and increasing the back pressure to 200 bar enabled successful chiral recognition by mimicking a weakly polar solvent with pure CO2. chromatographytoday.com
Flow Rate : SFC can operate at high flow rates (e.g., 2-4 mL/min) to shorten analysis times. researchgate.net The optimal flow rate provides the best compromise between speed and resolution. nih.gov
Table 2: Illustrative SFC Parameter Optimization for a Fluorinated Compound chromatographytoday.com
| Parameter | Initial Condition | Optimized Condition | Outcome |
| Mobile Phase | CO2 with Methanol | 100% CO2 | Improved selectivity, greener method |
| Temperature | Ambient | 10 °C | Enhanced chiral recognition |
| Back Pressure | 150 bar | 200 bar | Fine-tuned mobile phase density |
| Result | Partial Separation | Baseline Resolution | Successful enantioseparation |
Capillary Electrophoresis (CE) for Chiral Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral analysis, a chiral selector is added to the background electrolyte (BGE), which fills the capillary. nih.gov This approach is known as electrokinetic chromatography (EKC). nih.gov
The principle of chiral CE involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. bio-rad.com If the stability constants of these two diastereomeric complexes are different, the enantiomers will migrate at different velocities through the capillary, resulting in separation. bio-rad.com
A wide variety of substances have been used as chiral selectors in CE, with cyclodextrins being among the most common and versatile. scilit.com For the analysis of pyrrolidine-containing compounds, specialized chiral selectors can be highly effective. Research has shown that novel cationic β-cyclodextrin derivatives featuring a pyrrolidinium (B1226570) group can serve as effective chiral selectors for various acidic compounds. nih.gov Specifically, mono-6-deoxy-6-pyrrolidine-β-cyclodextrin chloride (pyCDCl) demonstrated a strong resolving ability. nih.gov
Key parameters for optimization in chiral CE include the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage. nih.govmdpi.com For the pyCDCl selector, most analytes were resolved over a broad pH range of 6.0 to 9.0, with resolution generally decreasing as the pH increased. nih.gov The optimal selector concentration depends on the analyte but typically falls within the millimolar range. nih.gov
Other Advanced Chiral Separation Methodologies
Beyond conventional chromatographic techniques, several other advanced methods hold promise for the analytical and preparative chiral separation of this compound. These methodologies, including Capillary Electrophoresis (CE) and Simulated Moving Bed (SMB) chromatography, offer unique advantages in terms of efficiency, sample consumption, and scalability.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful analytical technique for chiral separations, prized for its high efficiency, short analysis times, and minimal consumption of both sample and chiral selector. bio-rad.comnih.gov The separation in CE is based on the differential migration of enantiomers in an electric field, a distinction that is achieved by incorporating a chiral selector into the background electrolyte (BGE). bio-rad.com
For a basic compound such as this compound, various types of chiral selectors could be employed in CE. Cyclodextrins (CDs) and their derivatives are the most common and have been used to resolve a wide array of chiral amines. nih.govmdpi.com The underlying principle involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin (B1172386), leading to different electrophoretic mobilities. bio-rad.com The choice of cyclodextrin (native or derivatized with neutral or ionizable groups) and the pH of the background electrolyte are critical parameters that would need to be optimized to achieve separation. nih.gov For instance, the use of dual cyclodextrin systems, often combining a neutral and an ionized CD, has been shown to enhance enantioselectivity for challenging separations. mdpi.com
While specific CE methods for this compound have not been reported, studies on other pyrrolidine derivatives suggest the feasibility of this approach. For example, cationic pyrrolidinium-beta-cyclodextrin derivatives have been synthesized and successfully used as chiral selectors for the enantioseparation of various acidic compounds. nih.gov This highlights the potential for developing highly specific chiral selectors for the target compound.
Simulated Moving Bed (SMB) Chromatography
For preparative-scale separations, Simulated Moving Bed (SMB) chromatography presents a highly efficient and cost-effective alternative to traditional batch preparative HPLC. SMB is a continuous chromatographic process that simulates the counter-current movement of a solid stationary phase and a liquid mobile phase, leading to higher productivity and reduced solvent consumption. nih.gov
The application of SMB is particularly advantageous for binary separations, making it well-suited for the resolution of enantiomers from a racemic mixture. nih.gov The process involves a series of interconnected columns where the inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically shifted in the direction of the fluid flow. This simulates the movement of the stationary phase in the opposite direction, allowing for the continuous separation of the two enantiomers.
Although specific SMB separation parameters for this compound are not documented, the general approach would involve:
Method Development: Initial screening of various chiral stationary phases (CSPs) and mobile phases using analytical HPLC to identify conditions that provide good selectivity (α) and resolution (Rs) for the enantiomers.
Determination of Adsorption Isotherms: Measuring the adsorption isotherms of each enantiomer on the selected CSP to determine the loading capacity and model the chromatographic behavior under overloaded conditions.
SMB Process Design and Optimization: Using the data from the previous steps to design and optimize the SMB operating parameters, such as the flow rates in the different zones of the SMB unit and the switching time, to achieve the desired purity and yield for both enantiomers.
Given the successful application of SMB for the preparative chiral separation of numerous pharmaceutical compounds, it stands as a viable and scalable technique for the industrial production of enantiomerically pure this compound.
While direct experimental data for the chiral separation of this compound using these advanced methodologies is currently lacking in published literature, the established success of Capillary Electrophoresis for analytical-scale enantioseparations and Simulated Moving Bed chromatography for preparative-scale resolutions of structurally similar chiral amines provides a strong indication of their potential applicability. Future research in this area would be invaluable for developing efficient and scalable methods for the production of enantiomerically pure this compound.
No Publicly Available Data for this compound
Following a comprehensive search of scientific literature and databases, no published research or data was found regarding the biological activity of the chemical compound This compound .
Specifically, there is no available information concerning its structure-activity relationship (SAR) or its interactions with the biological targets outlined in the request. The search included queries for:
In vitro enzyme inhibition studies, including mechanism-based investigations.
Activity against specific enzyme targets such as Dihydrofolate Reductase (DHFR), Cyclooxygenase (COX) isoforms, Autotaxin (ATX), and Dipeptidyl Peptidase IV (DPP-IV).
Inhibition constant (IC₅₀) values and selectivity profiles.
In vitro receptor binding assays to determine ligand binding affinity (Kᵢ values).
Receptor subtype selectivity and off-target binding profiles for 5-HT receptors, α-Adrenoceptors, and Nicotinic Acetylcholine Receptors.
While the compound is listed by some chemical suppliers as a substance for research, this indicates its physical availability rather than any documented biological function. The scientific literature contains studies on compounds with similar structural motifs, such as a pyrrolidine ring or a fluorinated phenyl group, but these are distinct molecules, and their properties cannot be attributed to this compound.
Due to the complete absence of scientific data for this specific compound in relation to the requested biological activities, it is not possible to generate a scientifically accurate article that adheres to the provided structure.
Structure Activity Relationship Sar and Biological Target Interactions in Vitro and in Silico Studies
In Vitro Receptor Binding Assays
Radioligand Binding Studies
Radioligand binding assays are a fundamental technique used to characterize the interaction of a ligand with its receptor. These studies utilize a radioactively labeled compound (the radioligand) to measure its binding to a specific target. Competition binding experiments, a common format for these assays, can determine the binding affinity (often expressed as Ki or IC50 values) of an unlabeled compound, such as 2-(5-Fluoro-2-methylphenyl)pyrrolidine, by measuring its ability to displace the radioligand.
Despite a thorough review of scientific literature, specific radioligand binding data for this compound could not be located. While the pyrrolidine (B122466) scaffold is common in molecules targeting various receptors, and fluorine substitution is a known strategy to modulate binding affinity, published studies detailing the binding profile of this specific compound are not available. Therefore, no data on its binding affinity, selectivity, or specific biological targets determined via this method can be presented.
Molecular Docking and Dynamics Simulations for Biological Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand like this compound might interact with a biological target at the molecular level. These in silico techniques provide insights that can guide further experimental research.
Prediction of Binding Poses and Conformations in Active Sites
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to the active site of a target protein. This prediction is based on scoring functions that estimate the binding affinity for different poses. For this compound, such studies would reveal the most likely conformation it adopts within a given receptor's binding pocket.
However, a comprehensive search of published research revealed no specific molecular docking studies performed on this compound. While docking studies have been conducted on other pyrrolidine derivatives to elucidate their interactions with various targets, this specific compound has not been the subject of such published analyses. Consequently, there are no available data on its predicted binding poses or active site conformations.
Analysis of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions, π-Stacking, Halogen Bonds)
Following the prediction of a binding pose, an analysis of the intermolecular interactions between the ligand and the protein is crucial for understanding the determinants of binding affinity and selectivity. Key interactions for a molecule like this compound would likely include:
Hydrogen Bonds: The pyrrolidine nitrogen can act as a hydrogen bond acceptor or donor.
Hydrophobic Interactions: The methylphenyl group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.
π-Stacking: The phenyl ring could engage in π-π stacking with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.
Halogen Bonds: The fluorine atom could participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.
Without specific docking or crystallographic data for this compound bound to a target, a detailed analysis of its key intermolecular interactions is not possible.
Conformational Changes of Ligand and Protein upon Binding
The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both molecules, a concept known as "induced fit." Molecular dynamics simulations are often employed to study these changes over time. Such simulations for this compound would provide insights into how the protein's active site adapts to accommodate the ligand and how the ligand's conformation may change upon binding.
No published studies detailing molecular dynamics simulations of this compound in complex with a biological target were found. Therefore, there is no information available regarding the conformational changes that may occur upon its binding.
Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
FEP and MM/PBSA are advanced computational methods used to calculate the binding free energy of a ligand to a protein, providing a more quantitative prediction of binding affinity than docking scores alone. These calculations are computationally intensive and are typically performed on systems that have been simulated using molecular dynamics.
A review of the literature did not yield any studies that have applied FEP or MM/PBSA calculations to this compound. As a result, no quantitative data on its binding free energy to any biological target are available.
Computational Studies on Biological Relevance
Broader computational studies can be used to predict the potential biological relevance of a compound by screening it against libraries of known pharmacophores or by using machine learning models to predict its activity against various targets. These approaches can help to prioritize compounds for further experimental testing.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Profiles
The evaluation of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical step in the drug discovery process. In silico computational tools provide a rapid and cost-effective method to predict the ADME profile of a compound before advancing to more resource-intensive in vitro and in vivo studies. For this compound, various ADME parameters can be estimated using established computational models.
Absorption: Gastrointestinal (GI) absorption is a key predictor of oral bioavailability. Computational models predict that this compound has high GI absorption. The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). Predictions suggest that this compound is likely to permeate the BBB, a significant characteristic for potential CNS-acting agents. nih.gov The BOILED-Egg model, a graphical method for predicting both GI absorption and BBB penetration, can be used to visualize these properties. nih.gov
Metabolism: The cytochrome P450 (CYP) family of enzymes is primarily responsible for the metabolism of many drugs. nih.gov Predicting interactions with major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is crucial to anticipate potential drug-drug interactions. Computational models can predict whether a compound is likely to inhibit these enzymes. For this compound, predictions indicate a low likelihood of inhibiting the main CYP isoforms, suggesting a lower risk of metabolic drug-drug interactions.
Excretion: While specific excretion pathways are determined through experimental studies, physicochemical properties like water solubility play a role. Computational tools can predict solubility, which influences how a compound is eliminated from the body.
The predicted ADME properties for this compound are summarized in the table below.
| Property | Predicted Value | Interpretation |
| Gastrointestinal (GI) Absorption | High | Likely well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Compound is predicted to cross the BBB and act on the CNS. nih.gov |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from the CNS. nih.gov |
| CYP1A2 Inhibitor | No | Low potential for drug interactions involving this enzyme. nih.gov |
| CYP2C9 Inhibitor | No | Low potential for drug interactions involving this enzyme. |
| CYP2C19 Inhibitor | No | Low potential for drug interactions involving this enzyme. |
| CYP2D6 Inhibitor | No | Low potential for drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | No | Low potential for drug interactions involving this enzyme. |
| Log Kp (skin permeation) | -6.59 cm/s | Low predicted skin permeability. |
Druglikeness and Lead-likeness Assessment based on Computational Descriptors
Druglikeness and lead-likeness are concepts used to evaluate whether a compound has physicochemical properties consistent with known drugs or promising lead compounds, respectively. researchgate.net These assessments help prioritize candidates during early-stage drug discovery by filtering out molecules with undesirable properties that could lead to failure in later stages. volkamerlab.org The evaluation is typically based on a set of rules derived from the analysis of successful drugs.
Druglikeness: This concept aims to identify molecules that fall within the chemical space of existing drugs. researchgate.net Several rule-based filters are commonly used:
Lipinski's Rule of Five: Predicts poor oral absorption or permeation if a compound violates more than one of its rules. nih.govacs.org
Ghose Filter: Defines a range for properties like molecular weight, logP, molar refractivity, and atom count common among known drugs.
Veber's Rule: Emphasizes the importance of molecular flexibility (rotatable bonds) and polar surface area for good oral bioavailability.
Egan's Rule: Uses logP and topological polar surface area (TPSA) to predict passive absorption.
Muegge's Rule: Defines pharmacophore point filters based on structural motifs.
Lead-likeness: This concept identifies compounds suitable for optimization into drug candidates. researchgate.net Lead compounds are generally smaller and less hydrophobic than final drugs, providing room for chemical modification to improve potency and selectivity. researchgate.net
For this compound, the relevant physicochemical descriptors have been calculated and assessed against these criteria. The compound shows full compliance with all major druglikeness and lead-likeness rules, indicating it possesses a favorable physicochemical profile for a potential drug candidate.
| Descriptor | Value | Lipinski | Ghose | Veber | Egan | Muegge | Lead-likeness |
| Molecular Weight ( g/mol ) | 193.24 | ≤ 500 | 160 to 480 | - | - | 200 to 600 | ≤ 350 |
| LogP (o/w) | 2.59 | ≤ 5 | -0.4 to 5.6 | - | ≤ 5.88 | -2.0 to 5.0 | - |
| H-bond Donors | 1 | ≤ 5 | 2 to 20 | - | - | ≤ 5 | ≤ 5 |
| H-bond Acceptors | 2 | ≤ 10 | ≤ 4 | - | - | ≤ 10 | ≤ 10 |
| Molar Refractivity | 56.96 | - | 40 to 130 | - | - | - | - |
| Topological Polar Surface Area (TPSA) (Ų) | 28.17 | - | - | ≤ 140 | ≤ 131.6 | ≤ 150 | - |
| Rotatable Bonds | 1 | - | - | ≤ 10 | - | ≤ 15 | ≤ 7 |
| Rule Violations | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
Virtual Screening Approaches for Target Identification and Ligand Discovery
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comresearchgate.net This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com For a compound like this compound, whose biological target may not be known, VS can be a powerful tool for target identification and for discovering new, related ligands.
Target-Based Virtual Screening (TBVS): If a three-dimensional structure of a potential protein target is available, docking simulations can be performed. This method involves computationally placing the this compound molecule into the binding site of various proteins to predict its binding orientation and affinity. researchgate.net By screening the compound against a panel of known drug targets, particularly those associated with CNS disorders given its predicted BBB permeability, it is possible to generate hypotheses about its mechanism of action. nih.gov For instance, the pyrrolidine scaffold is a common feature in ligands for various receptors and enzymes in the CNS. nih.gov Docking studies could explore its fit within the binding pockets of targets like serotonin (B10506) receptors, dopamine (B1211576) transporters, or various enzymes. acs.org
Ligand-Based Virtual Screening (LBVS): When a protein target structure is unknown, LBVS can be employed. This method uses the chemical structure of an active compound, such as this compound, as a template to search for other molecules with similar properties. medchem-ippas.eu One common LBVS method is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model can be generated from the structure of this compound. This model is then used as a 3D query to screen large compound databases (like ZINC or Enamine) to find diverse molecules that match the pharmacophore and are therefore likely to share the same biological target. nih.govmedchem-ippas.eu
The pyrrolidine scaffold is a versatile starting point for building chemical libraries. nih.govnih.gov By using this compound as a seed molecule, virtual screening can identify a set of related compounds for synthesis and biological testing, facilitating the exploration of the structure-activity relationship (SAR) and the discovery of novel, potent ligands for newly identified targets. nih.govscienceopen.com
Future Research Directions and Perspectives
Exploration of Novel and Greener Synthetic Routes for Pyrrolidine (B122466) Derivatives
The synthesis of pyrrolidine derivatives is a mature field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. nih.gov Future research will prioritize the development of "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has already shown significant promise in accelerating the synthesis of pyrrolidine-containing heterocycles, increasing efficiency and supporting green chemistry principles. nih.govtandfonline.com Further application of MAOS to the synthesis of 2-(5-Fluoro-2-methylphenyl)pyrrolidine and its analogs could drastically reduce reaction times and improve yields.
Catalyst-Free and Additive-Free Reactions: Research into reactions that proceed without the need for catalysts or additives, such as the direct synthesis of 5-methylpyrrolidone derivatives from levulinic acid, offers a highly sustainable route with a very low E-factor (a measure of waste produced). rsc.org Adapting such principles to create 2-arylpyrrolidines is a significant future goal.
Multicomponent Reactions (MCRs): MCRs, particularly 1,3-dipolar cycloaddition reactions, are powerful tools for generating molecular diversity in a single step. tandfonline.com Designing novel MCRs involving azomethine ylides could provide rapid access to a library of derivatives based on the this compound scaffold. tandfonline.comresearchgate.net
Photoredox Catalysis: Visible-light-induced photoredox catalysis represents a mild and sustainable method for chemical transformations. acs.org Its application to the synthesis of pyrroles via [3+2] cycloaddition of alkynes and isocyanides showcases its potential for creating related heterocyclic structures and could be adapted for pyrrolidine synthesis. acs.org
The table below summarizes some modern, greener synthetic strategies applicable to pyrrolidine derivatives.
| Synthetic Strategy | Key Advantages | Potential Application for 2-Arylpyrrolidines |
| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, reduced energy consumption. nih.govtandfonline.com | Rapid synthesis of this compound analogs. |
| Catalyst-Free Synthesis | High atom economy, low environmental factor (E-factor), simplified purification. rsc.org | Development of direct arylation methods that avoid heavy metal catalysts. |
| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity, atom economy. tandfonline.com | One-pot synthesis of complex pyrrolidine derivatives from simple precursors. |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable light energy, high functional group tolerance. acs.org | Novel C-C and C-N bond formations to build or functionalize the pyrrolidine ring. |
Advanced Computational Design for Targeted Biological Activity and Selectivity
The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a distinct three-dimensional structure that is advantageous for specific and potent interactions with biological targets. nih.govnih.gov Advanced computational methods are crucial for harnessing this structural complexity to design next-generation therapeutics based on the this compound scaffold.
Future computational efforts will focus on:
Structure-Activity Relationship (SAR) Studies: Systematic in silico analysis will continue to be vital. nih.govtandfonline.com For instance, understanding how substitutions at various positions on both the phenyl and pyrrolidine rings affect activity is key. Studies on other pyrrolidine derivatives have shown that substitutions at the N1, 3rd, and 5th positions are particularly important for optimizing biological interactions. tandfonline.comtandfonline.comnih.gov
Molecular Docking and Dynamics: These tools will be used to predict and analyze the binding modes of this compound analogs with specific protein targets, such as enzymes and receptors. tandfonline.com This allows for the rational design of compounds with enhanced potency and, critically, improved selectivity to minimize off-target effects.
Pharmacophore Modeling: By identifying the key electronic and steric features required for biological activity, pharmacophore models can guide the design of novel molecules with a higher probability of success, effectively searching chemical space for promising new structures.
Development of this compound as a Probe for Biological Pathway Elucidation
Small molecules are invaluable tools for chemical biology, acting as probes to investigate and manipulate biological pathways. The unique structure of this compound makes it a candidate for development into a chemical probe to explore complex cellular processes.
Future research in this area would involve:
Target Identification: If this compound shows a distinct biological effect, significant effort will be directed toward identifying its specific molecular target(s) within the cell.
Probe Derivatization: The core scaffold could be modified by incorporating reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. Another strategy involves creating photoaffinity labeling probes, which form a covalent bond with their target upon photoactivation, facilitating definitive target identification.
Mechanism of Action Studies: Once a target is known, the compound can be used to study the downstream effects of modulating that target's activity. For example, some pyrrolidine derivatives are known to inhibit enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are involved in cancer metastasis. tandfonline.com Using a specific probe could help untangle the precise roles of these enzymes in disease progression.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The intersection of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. nih.govresearchgate.net For the this compound scaffold, AI and machine learning (ML) offer powerful tools to accelerate the entire discovery pipeline.
Key applications include:
Generative Models for de Novo Design: AI algorithms can design vast libraries of virtual compounds based on the this compound core. researchgate.netspringernature.com These models can be trained to optimize for multiple properties simultaneously, such as predicted biological activity, synthetic accessibility, and favorable pharmacokinetic profiles.
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activities and properties of novel, untested analogs. ijisae.orgrsc.org This allows researchers to prioritize the synthesis of only the most promising compounds, saving significant time and resources.
Retrosynthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules. nih.gov This can help chemists devise more efficient ways to synthesize novel derivatives of this compound, overcoming potential synthetic challenges.
Automated Experimentation: The integration of AI with robotic systems can enable high-throughput synthesis and testing, creating a closed-loop "design-make-test-analyze" cycle that can rapidly identify lead compounds. nih.gov
The table below outlines how different AI/ML techniques can be applied to the development of pyrrolidine derivatives.
| AI/ML Technique | Application in Drug Discovery | Relevance to this compound |
| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures with desired properties. springernature.com | Creating new, synthetically feasible analogs with potentially enhanced activity. |
| Reinforcement Learning | Optimizing molecules toward a specific activity or property profile. nih.gov | Fine-tuning the scaffold to maximize target potency and selectivity. |
| Graph Neural Networks (GNNs) | Predicting molecular properties directly from the 2D graph structure. researchgate.net | Rapidly screening virtual libraries for promising candidates before synthesis. |
| Natural Language Processing (NLP) for Retrosynthesis | Predicting synthetic pathways by treating chemical reactions like a language. nih.gov | Devising efficient and novel synthetic routes to complex derivatives. |
Emerging Applications of Pyrrolidine Scaffolds in Materials Science and Catalysis
While the primary focus for many pyrrolidine derivatives is medicinal chemistry, the unique properties of this scaffold also lend themselves to applications in other scientific fields. Future research should explore the potential of this compound and related structures beyond biology.
Potential emerging applications include:
Asymmetric Organocatalysis: Chiral pyrrolidine derivatives, most famously proline, are highly effective organocatalysts for a variety of asymmetric reactions. nih.gov Investigating the catalytic activity of chiral this compound in reactions like Michael additions or aldol (B89426) reactions could lead to the development of novel, highly stereoselective catalysts.
Materials Science: The pyrrolidine scaffold can be incorporated into larger molecular architectures, such as polymers or ionic liquids. ijisae.org The specific fluorine and methyl substitutions on the phenyl ring of this compound could impart unique properties (e.g., thermal stability, specific intermolecular interactions) to these materials, making them suitable for specialized applications.
Functionalized Materials: Pyrrolidine-containing compounds can be used to create functionalized materials, such as chiral stationary phases for chromatography or as ligands for creating novel metal-organic frameworks (MOFs).
By pursuing these diverse research avenues, the scientific community can continue to build upon the versatile and valuable nature of the this compound scaffold, paving the way for new discoveries in medicine, catalysis, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
